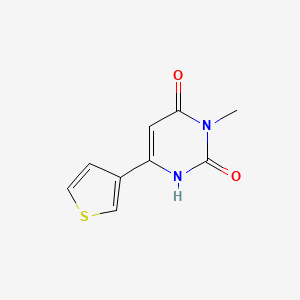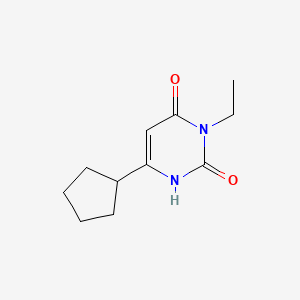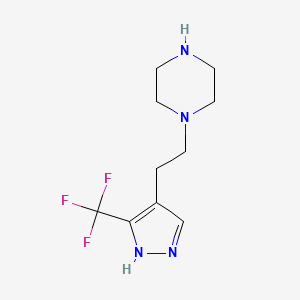
1-(2-(3-(trifluorometil)-1H-pirazol-4-il)etil)piperazina
Descripción general
Descripción
1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine, also known as 1-(2-(3-TFMP)-1H-pyrazol-4-yl)ethyl)piperazine, is a synthetic compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for scientists, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Química Medicinal: Inhibición de c-Met
Se ha reportado que este compuesto inhibe la proteína quinasa del factor de transición mesenquimal-epitelial (c-Met) . c-Met es una tirosina quinasa receptora que, cuando se desregula, puede conducir a la progresión del cáncer y la metástasis. Los inhibidores de c-Met como 1-(2-(3-(trifluorometil)-1H-pirazol-4-il)etil)piperazina son, por lo tanto, de gran interés en el desarrollo de terapias anticancerígenas.
Neurofarmacología: Modulación de GABA A
Las estructuras que contienen el núcleo de este compuesto han mostrado actividad como moduladores alostéricos del receptor GABA A . Este receptor es un receptor neurotransmisor inhibitorio principal en el cerebro, y su modulación es crucial para tratar varios trastornos neurológicos, incluida la ansiedad, la epilepsia y el insomnio.
Ciencia de Polímeros: Aplicaciones en Celdas Solares
Los núcleos heterocíclicos presentes en este compuesto se han incorporado a polímeros utilizados en celdas solares . Estos polímeros pueden mejorar la eficiencia y la estabilidad de las celdas solares, lo que las hace más viables para soluciones de energía sostenible.
Inhibición Enzimática: Inhibición de BACE-1
Este compuesto ha demostrado inhibición de la β-secretasa 1 (BACE-1) . BACE-1 es una enzima involucrada en la producción de péptidos beta-amiloides, que están implicados en el desarrollo de la enfermedad de Alzheimer. Los inhibidores de BACE-1 son, por lo tanto, posibles agentes terapéuticos para esta condición.
Sondas Fluorescentes
Debido a sus características estructurales únicas, este compuesto se puede utilizar para crear sondas fluorescentes . Estas sondas se pueden utilizar en la imagenología biológica para estudiar las estructuras y funciones celulares, proporcionando información valiosa sobre los procesos celulares.
Inhibidores de Quinasa y Moduladores de Receptores
La porción de piperazina, una parte de este compuesto, se encuentra con frecuencia en inhibidores de quinasa y moduladores de receptores . Estos son cruciales en la regulación de las vías de señalización celular y tienen aplicaciones terapéuticas en enfermedades donde estas vías están desreguladas.
Mecanismo De Acción
Target of Action
The primary target of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine acts as a serotonergic agonist . It binds directly and selectively to the serotonin receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with the serotonin receptors mimics the effects of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
The compound’s action on the serotonin receptors affects the serotonergic pathways in the brain . These pathways are involved in various physiological processes such as mood regulation, sleep, and appetite, among others . By acting as a serotonergic agonist, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can influence these processes .
Pharmacokinetics
The piperazine moiety in 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It is also used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . .
Result of Action
The molecular and cellular effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine’s action are primarily related to its interaction with the serotonin receptors. By acting as a serotonergic agonist, it can influence various physiological processes mediated by these receptors, potentially leading to changes in mood, sleep, and appetite .
Análisis Bioquímico
Biochemical Properties
1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase . These interactions enhance the activities of these enzymes, leading to increased defensive responses in biological systems. Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can bind to serotonin receptors, mimicking the effects of serotonin and influencing various physiological processes .
Cellular Effects
The effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By binding to serotonin receptors, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can modulate neurotransmitter release and impact neuronal communication . Furthermore, it has been shown to activate the phenylpropanoid biosynthesis pathway, enhancing the production of secondary metabolites that play a role in plant defense mechanisms .
Molecular Mechanism
At the molecular level, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine exerts its effects through specific binding interactions with biomolecules. This compound functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . By binding to these receptors, it can mimic the effects of serotonin and influence various physiological processes. Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine has been shown to enhance the activities of enzymes involved in the phenylpropanoid biosynthesis pathway, leading to increased production of defensive metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can lead to sustained activation of defensive pathways and increased production of secondary metabolites
Dosage Effects in Animal Models
The effects of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine in animal models vary with different dosages. At lower doses, this compound has been shown to enhance defensive enzyme activities and activate the phenylpropanoid biosynthesis pathway . At higher doses, it can produce adverse effects such as anxiety-like responses, altered thermoregulation, and weak cardiovascular effects . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine is involved in various metabolic pathways, including the phenylpropanoid biosynthesis pathway. This compound interacts with enzymes such as superoxide dismutase, polyphenol oxidase, and phenylalanine ammonia-lyase, enhancing their activities and leading to increased production of defensive metabolites . Additionally, 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine can influence metabolic flux and metabolite levels, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine within cells and tissues are facilitated by specific transporters and binding proteins. This compound can interact with serotonin transporters, influencing its localization and accumulation within neuronal cells . Additionally, its interactions with defensive enzymes suggest that it may be distributed to specific cellular compartments involved in plant defense mechanisms .
Subcellular Localization
1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize within neuronal cells, where it interacts with serotonin receptors and influences neurotransmitter release . Additionally, its interactions with defensive enzymes suggest that it may be targeted to specific compartments or organelles involved in plant defense mechanisms
Propiedades
IUPAC Name |
1-[2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4/c11-10(12,13)9-8(7-15-16-9)1-4-17-5-2-14-3-6-17/h7,14H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNNMBYZCBJVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=C(NN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-ol](/img/structure/B1482446.png)
![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)
![5-(2-hydroxyethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1482448.png)
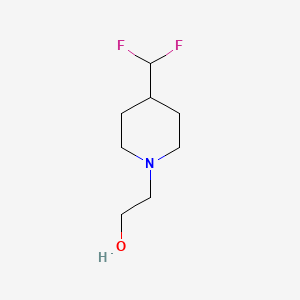

![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-3-oxopropanenitrile](/img/structure/B1482452.png)
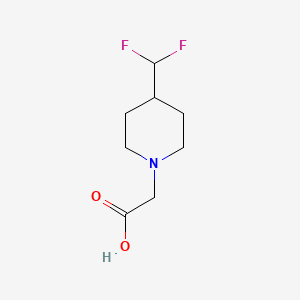
![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)
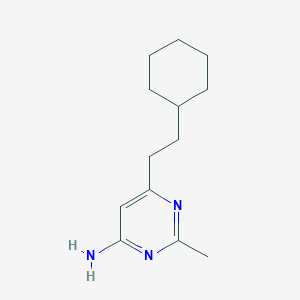
![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)
